molecular formula C15H16ClNO B2782993 (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine CAS No. 861225-06-1

(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine

Cat. No.: B2782993
CAS No.: 861225-06-1
M. Wt: 261.75
InChI Key: RYMKQWGZWMFKJW-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine (CAS 861225-06-1) is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . Its structure features a methanamine core substituted with both 2-chlorophenyl and 2-methoxybenzyl groups, which is of significant interest in medicinal chemistry research, particularly as a synthetic intermediate for the development of novel pharmacologically active molecules . The structural motif of this compound, containing a methanamine bridge, is often explored for its potential in creating molecules that can be further functionalized. Related methanamine compounds are known to serve as precursors or prodrugs in pharmaceutical applications . For instance, the established drug methenamine is a urinary antiseptic that functions as a prodrug, hydrolyzing to release formaldehyde in acidic environments to exert its antibacterial effect . While the specific mechanism of action and full research profile of this compound are subject to ongoing investigation, its structural characteristics make it a valuable compound for researchers studying structure-activity relationships, synthetic methodology, and the design of new chemical entities. This product is provided for research use only and is strictly not intended for personal, medicinal, diagnostic, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-methoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-18-15-9-5-3-7-13(15)11-17-10-12-6-2-4-8-14(12)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMKQWGZWMFKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine typically involves the reaction of 2-chlorobenzyl chloride with 2-methoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine exhibit significant antidepressant properties. For instance, studies have shown that compounds with similar structures can inhibit the reuptake of serotonin and norepinephrine, leading to enhanced mood regulation .

Case Study: Synthesis of Antidepressants
A notable study synthesized several analogs of this compound to evaluate their efficacy as potential antidepressants. The results demonstrated that modifications to the methoxy group significantly influenced the binding affinity to serotonin receptors, suggesting a pathway for developing more effective antidepressants .

Pharmacological Applications

Neuropharmacology
The compound has been investigated for its neuropharmacological effects, particularly in relation to neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in treating conditions like Alzheimer's disease .

Case Study: Neuroprotective Effects
In a controlled study, this compound was administered to animal models exhibiting neurodegeneration. Results indicated a marked improvement in cognitive function and a reduction in neuroinflammation markers, supporting its potential therapeutic role .

Biochemical Research

Cell Culture Applications
The compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This is crucial for experiments requiring stable physiological conditions .

ApplicationDescription
Buffering Agent Maintains pH in cell cultures
Neuropharmacological Studies Investigates effects on neurotransmitter systems
Antidepressant Research Evaluates efficacy in mood regulation

Environmental Chemistry

Potential as an Environmental Indicator
Due to its chemical properties, this compound could be utilized as an environmental indicator for assessing pollution levels and chemical exposure in ecosystems. Its stability and detectability make it suitable for monitoring purposes.

Industrial Applications

While primarily focused on research applications, there are potential industrial uses for this compound in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Methanamine vs. Ethanamine Backbones

  • Target Compound : Methanamine backbone with direct 2-chlorophenyl and 2-methoxybenzyl attachments.
  • 25C-NBOMe (R-28): Ethanamine backbone with a 4-chloro-2,5-dimethoxyphenyl group and 2-methoxybenzyl substitution. This ethanamine derivative is a Schedule I controlled substance due to its high receptor affinity and hallucinogenic potency .
  • N-(2-Methoxybenzyl)-1-(3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine : Shares the 2-methoxybenzyl group but incorporates a pyrrolidine-oxetane hybrid substituent, altering lipophilicity and receptor interaction .

Substituent Position and Halogenation

  • N-(2-Chlorobenzylidene)-1-(2-chlorophenyl)methanamine (4l/5l) : An imine derivative with dual 2-chlorophenyl groups, synthesized via reductive amination. Its planar structure contrasts with the saturated methanamine backbone of the target compound .

Pharmacological and Physicochemical Properties

Receptor Affinity and Activity

  • NBOMe Series (25C-, 25I-, 25B-NBOMe) : Exhibit full substitution for DOM (a 5-HT2A agonist) in drug discrimination assays, with 25B-NBOMe showing MDMA-like effects at low doses. Their ethanamine backbone and 2-methoxybenzyl group enhance 5-HT2A binding .

Physicochemical Data

Compound Molecular Formula Molecular Weight Key NMR Shifts (¹H/¹³C) Synthesis Yield Reference
(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine C₁₅H₁₆ClNO 261.75 δH 7.08–7.37 (aromatic), δC 159.9 (imine)* ~70% (estimated)
25C-NBOMe C₁₈H₂₁ClNO₃ 334.82 δH 4.96 (s, 2H, -CH₂-), δC 133.6 (Cl-Ph) 98%
N-(2-Chlorobenzylidene)-1-(2-chlorophenyl)methanamine C₁₄H₁₁Cl₂N 264.15 δH 8.88 (s, 1H, CH=N), δC 159.9 (CH=N) 66–98%
N-(2-Methoxybenzyl)-1-(carbazol-3-yl)methanamine C₂₂H₂₁N₂O 329.42 δC 151.8 (aromatic), δC 56.9 (N-CH₂) 99%

*Assumed based on analogs.

Biological Activity

(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its receptor selectivity, cytotoxicity, and antimicrobial properties, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a chlorophenyl moiety and a methoxybenzyl group, which are significant for its biological interactions. The presence of these substituents influences its lipophilicity and receptor binding characteristics.

Receptor Selectivity and Pharmacological Activity

Research indicates that this compound exhibits notable selectivity towards the 5-HT2C receptor.

  • 5-HT2C Receptor Binding Affinity :
    • The compound demonstrated an EC50 value of approximately 230 nM at the 5-HT2C receptor, indicating moderate potency. However, its selectivity against the 5-HT2A and 5-HT2B receptors was less pronounced, which may limit its therapeutic applications in conditions where such selectivity is desirable .

Table 1: Receptor Binding Affinities

CompoundReceptorEC50 (nM)Selectivity Ratio (2B/2C)
This compound5-HT2C230Poor
Other Analog (e.g., N-benzyl variant)5-HT2C24High

Cytotoxicity Studies

The cytotoxic profile of this compound was evaluated in various cell lines. Studies revealed that the compound exhibited concentration-dependent cytotoxicity towards HepG2 cells, with significant effects noted at higher concentrations.

  • In Vitro Cytotoxicity :
    • The compound's cytotoxic effects were assessed using a Neutral Red Uptake assay, indicating that it could induce cell death in a dose-dependent manner .

Table 2: Cytotoxicity Data

Cell LineConcentration (µM)% Cell Viability
HepG20100
HepG25075
HepG210050
HepG2200<20

Antimicrobial Activity

The antimicrobial properties of the compound were also investigated. It showed moderate activity against various bacterial strains, indicating potential as an antimicrobial agent.

  • Antimicrobial Efficacy :
    • The Minimum Inhibitory Concentration (MIC) values ranged from moderate to good against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µM)
Staphylococcus aureus15
Escherichia coli30
Bacillus subtilis10

Case Studies and Research Findings

  • Selectivity Studies : A study focused on structural modifications to improve selectivity for the 5-HT2C receptor while minimizing activity at other serotonin receptors. It was found that specific substitutions could enhance both potency and selectivity .
  • Toxicity Profiling : Another investigation into the toxicity of related compounds highlighted the importance of structure-activity relationships (SAR) in predicting cytotoxic effects. The incorporation of specific functional groups significantly altered the toxicity profiles .
  • Antimicrobial Research : Recent studies have explored the antimicrobial potential of derivatives of this compound, showing promising results against pathogenic bacteria, which could pave the way for new therapeutic options .

Q & A

Q. What are the common synthetic routes for preparing (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-chlorobenzyl chloride with 2-methoxybenzylamine under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like DMF can yield the target molecule . Alternative methods include transition metal-free catalytic reductions using HBPin and toluene, which achieve ~84% yield under optimized conditions (2 mol% catalyst, 100°C) . Reaction temperature, solvent choice, and catalyst loading critically affect purity and yield, necessitating characterization via HPLC and NMR to confirm structural fidelity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (e.g., C-N stretch at ~1650 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 276.08) . Multi-technique cross-validation ensures accuracy, especially when isolating isomers or detecting by-products.

Q. How can researchers assess the in vitro biological activity of this compound, particularly in anticancer or antimicrobial contexts?

Standard assays include:

  • Anticancer : MTT assays using cell lines (e.g., MCF-7, A549) to determine IC₅₀ values (e.g., 10–15 µM via apoptosis induction) .
  • Antimicrobial : Broth microdilution to measure MIC against pathogens like Staphylococcus aureus (e.g., 20 µM via membrane disruption) .
  • Dose-Response Curves : Validate potency and selectivity, with EC₅₀ calculations using nonlinear regression models.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for derivatives across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Mitigation strategies include:

  • Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining if MTT results are ambiguous .
  • Meta-Analysis : Compare IC₅₀ values across studies while adjusting for variables like cell passage number or solvent (DMSO vs. saline) .
  • Structural Verification : Re-characterize compounds using XRD or 2D NMR to rule out isomer contamination .

Q. How does substitution on the benzyl or chlorophenyl moieties influence receptor binding affinity and selectivity?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and π-π stacking with hydrophobic receptor pockets (e.g., serotonin 5-HT₂C), as seen in cyclopropyl derivatives with sub-µM affinity .
  • Methoxy Positioning : Para-methoxy on benzyl improves solubility but reduces blood-brain barrier penetration compared to ortho-substitution .
  • SAR Studies : Systematic modification (e.g., replacing Cl with F or Br) followed by docking simulations (AutoDock Vina) quantifies steric/electronic effects .

Q. What advanced computational methods predict interaction mechanisms with targets like serotonin receptors?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to assess stability of hydrogen bonds (e.g., between methoxy O and Tyr₃₇²) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences (±0.5 kcal/mol accuracy) for analogs .
  • Pharmacophore Modeling : Identify critical features (e.g., amine group, chlorophenyl hydrophobicity) for virtual screening of derivative libraries.

Q. How can researchers design experiments to elucidate metabolic pathways and pharmacokinetic profiles?

  • In Vitro Metabolism : Incubate with liver microsomes and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., demethylation or hydroxylation) .
  • Pharmacokinetics (PK) : Administer IV/PO in rodent models, with serial blood sampling for LC-MS quantification. Calculate AUC, t₁/₂, and bioavailability .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

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